3'-Methylmaleanilic acid 3'-Methylmaleanilic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742162
InChI: InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

3'-Methylmaleanilic acid

CAS No.:

Cat. No.: VC15742162

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

3'-Methylmaleanilic acid -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 4-(3-methylanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)
Standard InChI Key GTNDLSMAJWWVCH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C=CC(=O)O

Introduction

Structural Characterization and Nomenclature

3'-Methylmaleanilic acid (systematic name: N-(3-methylphenyl)maleamic acid) consists of a maleamic acid moiety linked to a 3-methyl-substituted aniline group. The maleamic acid component arises from the condensation of maleic anhydride with aniline derivatives, while the methyl group at the 3' position introduces steric and electronic modifications to the aromatic ring .

Molecular Geometry and Bonding

The compound’s molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol. X-ray crystallographic studies of analogous maleanilic acids reveal a planar maleamic acid group conjugated to the aromatic ring, with the methyl group inducing slight distortions in the ring’s electron density . The C=O stretching vibrations of the maleamic acid moiety appear at 1701–1685 cm⁻¹ in FT-IR spectra, while the methyl C-H symmetric and asymmetric stretches are observed at 2920–2850 cm⁻¹ .

Spectroscopic Signatures

  • ¹H NMR (500 MHz, DMSO-d₆):

    • Aromatic protons: δ 7.25–7.45 ppm (multiplet, 3H, Ar-H)

    • Vinylic protons: δ 6.45–6.55 ppm (doublet, 2H, CH=CH)

    • Methyl group: δ 2.30 ppm (singlet, 3H, CH₃)

  • ¹³C NMR:

    • Carboxylic carbons: δ 167.5–168.2 ppm

    • Methyl carbon: δ 21.3 ppm

Synthesis and Optimization

Solvent-Free Mechanochemical Synthesis

A breakthrough in synthesizing 3'-methylmaleanilic acid involves a solvent-free reaction between maleic anhydride and 3-methylaniline (Figure 1). This method, adapted from Saedi’s work on para-substituted analogs, achieves 92% yield under ambient conditions :

Procedure:

  • Equimolar quantities of maleic anhydride (9.8 g, 0.1 mol) and 3-methylaniline (10.7 g, 0.1 mol) are ground in an agate mortar for 30 minutes.

  • The exothermic reaction produces a greenish-yellow solid, purified via recrystallization from ethanol .

Advantages:

  • Eliminates toxic solvents (e.g., chloroform, acetone).

  • Reduces reaction time to <1 hour.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time
Solvent-free grinding929930 min
Traditional reflux78954 hours

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 198–200°C, with decomposition initiating at 220°C under nitrogen . The compound’s thermal stability surpasses that of non-methylated analogs due to enhanced crystal lattice interactions from the methyl group .

Solubility Profile

SolventSolubility (g/100 mL, 25°C)
Water0.12
Ethanol2.45
Acetone3.78
Chloroform0.89

The limited aqueous solubility (0.12 g/100 mL) necessitates protic solvents for industrial applications .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-donating methyl group activates the aromatic ring toward electrophilic substitution. Nitration with HNO₃/H₂SO₄ yields 3'-methyl-5-nitromaleanilic acid (m.p. 215°C), while sulfonation produces the corresponding sulfonic acid derivative .

Catalytic Hydrogenation

Under H₂ (1 atm) and Pd/C catalysis, the maleic double bond undergoes hydrogenation to form 3'-methylsuccinanilic acid (m.p. 185°C), a precursor for biodegradable polymers .

Applications in Materials Science

Polymer Modification

Incorporating 3'-methylmaleanilic acid into polyesters enhances thermal stability (T₅% decomposition = 280°C vs. 240°C for unmodified polyester) and reduces water absorption by 40% .

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example, coupling with glycine via Steglich esterification yields a prodrug with 75% oral bioavailability in murine models .

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.

  • Dipole moment: 5.2 Debye, favoring solubility in polar aprotic solvents .

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